molecular formula C13H11NO2 B3052995 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione CAS No. 49861-16-7

2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione

Cat. No.: B3052995
CAS No.: 49861-16-7
M. Wt: 213.23 g/mol
InChI Key: DKRIJMBORYUEEM-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is a synthetic naphthalene-1,4-dione derivative engineered for advanced research applications. This compound features an aziridinyl substituent, a three-membered heterocyclic ring known for its alkylating potential and its role as a key pharmacophore in the development of bioactive molecules . The naphthoquinone core structure is a scaffold of high interest in medicinal chemistry and chemical biology, often investigated for its redox properties and role in electron transfer processes. Researchers utilize this specific structural motif in the design and synthesis of novel compounds for biochemical probing and as a precursor in the development of potential therapeutic agents. The methyl group at the 3-position provides steric and electronic modulation that can fine-tune the compound's reactivity and physical properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for in-home use. For detailed handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-8-11(14-6-7-14)13(16)10-5-3-2-4-9(10)12(8)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRIJMBORYUEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)N3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300856
Record name 2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49861-16-7
Record name NSC139346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Nucleophilic Substitution Approach

The most widely reported method for synthesizing this compound involves the reaction of 3-methylnaphthalene-1,4-dione with aziridine or its derivatives under nucleophilic substitution conditions. The naphthoquinone’s electron-deficient aromatic ring facilitates attack by the aziridine’s lone pair of electrons, leading to the formation of the C–N bond at the 2-position.

A typical procedure involves dissolving 3-methylnaphthalene-1,4-dione in a polar aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate, followed by the addition of aziridine in the presence of a base like triethylamine (Et₃N) to neutralize acidic byproducts. For instance, Lee et al. demonstrated that refluxing 3-methylnaphthalene-1,4-dione with aziridine in THF at 80°C for 12 hours in the presence of dibenzo-18-crown-6 as a phase-transfer catalyst yields the target compound in 71–88% purity. Piperidine has also been employed as a catalyst to enhance reaction rates, particularly in solvent systems like ethyl acetate.

Greener Synthesis Using β-Cyclodextrin Sulfonic Acid

Recent advancements emphasize environmentally benign protocols. Sharma et al. reported a solvent-free method using β-cyclodextrin sulfonic acid (β-CDSO₃H) as a reusable catalyst. In this approach, 3-methylnaphthalene-1,4-dione and aziridine are mixed with β-CDSO₃H in water and heated under reflux for 5–20 minutes. The catalyst facilitates rapid coupling while minimizing waste, achieving yields comparable to classical methods (75–82%). This method aligns with green chemistry principles by eliminating hazardous organic solvents and reducing energy consumption.

Alternative Pathways via Schiff Base Intermediates

Though less common, Schiff base formation has been explored as a precursor step. For example, reacting 3-methylnaphthalene-1,4-dione with 5-amino-1,3,4-thiadiazole-2-thiol under acidic conditions generates a Schiff base intermediate, which subsequently undergoes cyclization with aziridine. While this route introduces additional complexity, it offers modularity for introducing diverse substituents on the naphthoquinone core.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF and ethyl acetate are preferred for their ability to stabilize transition states and solubilize reactants. For instance, reactions in THF at 80°C achieve completion within 12 hours, whereas those in ethyl acetate require extended reflux periods (18–24 hours). Elevated temperatures (>100°C) are generally avoided to prevent decomposition of the aziridine moiety.

Catalytic Systems

Catalysts play a pivotal role in accelerating reaction kinetics. Phase-transfer catalysts such as dibenzo-18-crown-6 enhance interfacial interactions in biphasic systems, improving yields by 15–20% compared to uncatalyzed reactions. Similarly, piperidine acts as a Brønsted base, deprotonating the naphthoquinone and increasing its electrophilicity.

Purification and Characterization

Isolation Techniques

Crude products are typically isolated via liquid-liquid extraction using dichloromethane (DCM) or diethyl ether, followed by drying over anhydrous sodium sulfate and solvent evaporation under reduced pressure. Column chromatography on silica gel with ethyl acetate/hexane (3:7 v/v) as the mobile phase further purifies the compound, removing unreacted starting materials and byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation. The ¹H-NMR spectrum of this compound exhibits distinct signals:

  • A singlet at δ 2.60 ppm for the methyl group.
  • Multiplet resonances between δ 7.60–8.21 ppm for aromatic protons.
  • Aziridine protons appear as a triplet at δ 2.69 ppm (J = 6.0 Hz).

MS analysis typically shows a molecular ion peak at m/z 213.23 [M+H]⁺, consistent with the molecular formula C₁₃H₁₁NO₂.

Comparative Data on Synthesis Methods

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Classical Substitution Piperidine Ethyl Acetate 80 18–24 70–75
Greener Synthesis β-CDSO₃H Water 100 0.3–0.5 75–82
Crown-Ether Catalyzed Dibenzo-18-crown-6 THF 80 12 71–88

Scientific Research Applications

Overview

2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is a synthetic compound characterized by the presence of an aziridine ring and a naphthalene backbone. This unique structure imparts a variety of applications across different fields, including chemistry, biology, and medicine. The compound's high reactivity, due to the strain in the aziridine ring, makes it particularly valuable for research and industrial purposes.

Chemistry

This compound serves as a building block in organic synthesis. Its aziridine ring is highly reactive and can be utilized to create more complex molecules through various chemical reactions:

  • Ring-opening reactions with nucleophiles.
  • Oxidation and reduction reactions , modifying the oxidation state of the naphthalene core.
  • Substitution reactions , allowing for the introduction of different functional groups.

Biology

In biological research, this compound is instrumental in studying enzyme mechanisms and protein interactions. Its ability to form covalent bonds with biological molecules can disrupt normal functions, providing insights into biochemical pathways.

Medicine

The potential anticancer properties of aziridine-containing compounds have led to investigations into their use in cancer therapy. The compound can alkylate DNA, which is a mechanism employed by several chemotherapeutic agents. Its reactivity allows for targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing damage to healthy tissues.

Industrial Applications

The compound is also utilized in the production of polymers and coatings due to its capacity to undergo polymerization reactions. This application is particularly relevant in the development of materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione exerts its effects involves the ring strain of the aziridine ring, which makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function . The naphthalene core can also participate in redox reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione with structurally and functionally related naphthoquinone derivatives. Key differences in substituents, synthesis routes, and biological activities are highlighted.

Compound Substituents Synthesis Method Key Properties/Activities Reference
This compound Aziridine (C2), methyl (C3) Not explicitly described; likely via nucleophilic substitution of 2-chloro analogs Hypothesized: High reactivity due to aziridine ring strain; potential DNA alkylation agent
2-(4-Benzylpiperidin-1-yl)-3-methylnaphthalene-1,4-dione Piperidine (C2), methyl (C3) Reaction of 2-methylnaphthalene-1,4-dione with 4-benzylpiperidine in ethanol Anticancer activity against HeLa, U87 MG, and MCF-7 cell lines
2-(Benzylamino)-3-methylnaphthalene-1,4-dione Benzylamino (C2), methyl (C3) Michael-type addition of benzylamine to 2-methylnaphthalene-1,4-dione Solubility in supercritical CO₂; potential for drug delivery systems
2-(3,5-Diiodobenzyl)-3-methylnaphthalene-1,4-dione Diiodobenzyl (C2), methyl (C3) Reaction with 3,5-diiodobenzyl bromide via silicon-mediated coupling High lipophilicity; redox activity for antimicrobial applications
Vitamin K2 (Menaquinone-4) Prenyl chain (C3), methyl (C2) Biosynthetic pathways or chemical synthesis Essential for blood clotting and bone metabolism; used in dietary supplements

Structural and Functional Differences

  • Aziridine vs. Piperidine/Piperazine : Aziridine’s small ring size confers higher reactivity compared to six-membered piperidine/piperazine derivatives. This may enhance DNA crosslinking or enzyme inhibition but increase toxicity risks .
  • Substituent Effects: Lipophilic groups (e.g., diiodobenzyl in ) improve membrane permeability, while polar groups (e.g., benzylamino in ) enhance solubility in polar solvents.
  • Biological Activity: Piperidine derivatives (e.g., ) show selective cytotoxicity against cancer cells. Aziridine-containing compounds are theorized to act as alkylating agents, similar to mitomycin C . Vitamin K2 derivatives () regulate calcium metabolism, unlike synthetic naphthoquinones.

Biological Activity

Overview

2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is a synthetic compound characterized by its aziridine ring and naphthalene backbone. Its unique structure contributes to its potential biological activity, particularly in the field of medicinal chemistry. The compound's molecular formula is C13H11NO2C_{13}H_{11}NO_2, with a molecular weight of approximately 213.23 g/mol .

Chemical Structure

The compound features:

  • Aziridine Ring : A three-membered nitrogen-containing heterocycle known for its significant ring strain, which enhances its reactivity.
  • Naphthalene Core : A polycyclic aromatic hydrocarbon that is a common structural motif in many organic compounds.

The biological activity of this compound is largely attributed to the reactivity of the aziridine ring. The strain in the aziridine structure allows it to readily undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins. This interaction can disrupt normal cellular functions, making it a candidate for anticancer applications .

Biological Activities

Research indicates that compounds containing naphthoquinone structures often exhibit notable biological activities, including:

  • Anticancer Properties : Due to their ability to alkylate DNA and induce apoptosis in cancer cells.
  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Enzyme Inhibition : Possible inhibition of specific enzymes involved in disease processes .

Case Studies

  • Anticancer Studies : In vitro studies have shown that aziridine-containing compounds can inhibit cancer cell proliferation by inducing apoptosis. For example, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity .
  • Enzyme Interaction Studies : Computational studies have suggested that the compound may interact with specific enzyme targets, such as VEGFR-2, which is crucial in tumor growth and angiogenesis. Molecular docking studies indicate favorable binding interactions that could lead to effective inhibition .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-Hydroxy-3-methylnaphthalene-1,4-dioneContains hydroxyl group instead of aziridineKnown for strong antioxidant properties
2-(Phenylamino)naphthalene-1,4-dioneAmino group at the 2-positionExhibits significant anticancer activity
Mitomycin CAziridine-containing chemotherapeutic agentUsed for its antitumor activity

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Synthesis and Evaluation : Various synthetic routes have been explored to optimize yield and purity. The compound's reactivity allows for modifications that enhance its biological profile .
  • In Silico Predictions : Computational methods have been employed to predict pharmacokinetic properties and potential toxicity profiles, guiding further experimental validation .

Q & A

Q. What are the standard synthetic routes for 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione, and how can purity be ensured during synthesis?

The synthesis of naphthalene-1,4-dione derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting naphthol derivatives with propargyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, followed by purification via extraction and solvent evaporation under reduced pressure . To ensure purity, thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as a mobile phase is recommended for monitoring reaction progress. Final purification can be achieved via column chromatography or recrystallization, with HPLC (C18 column, UV detection at 254 nm) used to confirm purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the aziridine ring and methyl group positioning.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups.
  • HPLC-UV for assessing purity, referencing PubChem data for analogous compounds . X-ray crystallography may be used if single crystals are obtainable, though this requires advanced facilities.

Q. What are the key toxicity considerations when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, naphthalene derivatives are associated with potential carcinogenicity and respiratory hazards. Refer to the ATSDR toxicological profiles for naphthalene analogs, which recommend:

  • Using fume hoods and personal protective equipment (PPE) during synthesis.
  • Storing the compound in dark, inert atmospheres at 2–8°C to prevent degradation .
  • Implementing hazard controls (e.g., P264, P273 codes) as outlined in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How can computational methods like DFT or reaction path search algorithms optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, the ICReDD framework integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, temperature) for aziridine ring stability . Computational tools like Gaussian or ORCA can model electron transfer mechanisms in the naphthoquinone core, guiding functional group modifications to enhance bioactivity .

Q. What experimental design strategies are recommended for resolving contradictions in yield or bioactivity data?

Employ factorial design (e.g., 2³ full factorial) to systematically test variables (e.g., reaction time, temperature, catalyst loading). For example:

FactorLow Level (-1)High Level (+1)
Temp.25°C60°C
Time2 h6 h
SolventDMFAcetonitrile
Analyze interactions using ANOVA to identify significant factors affecting yield . Contradictions in bioactivity data may arise from assay variability; validate results via dose-response curves across multiple cell lines .

Q. How can the aziridine group’s ring strain be leveraged to enhance targeted drug delivery mechanisms?

The aziridine ring’s high reactivity enables covalent binding to biomolecules (e.g., DNA alkylation). To exploit this:

  • Use prodrug strategies where the aziridine is protected (e.g., as a carbamate) until activated by specific enzymes.
  • Pair with targeting moieties (e.g., antibodies) via click chemistry to minimize off-target effects. Monitor ring-opening kinetics using UV-Vis spectroscopy under physiological conditions .

Q. What methodologies address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Conflicting solubility data may stem from solvent polarity or pH variations. Standardize measurements via:

  • Shake-flask method : Dissolve the compound in buffered solutions (pH 2–12) and quantify via UV absorbance.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition points. Cross-reference with PubChem entries for analogous compounds to identify outliers .

Methodological Resources

  • Synthesis Optimization : Use ICReDD’s computational-experimental feedback loop for rapid reaction design .
  • Data Analysis : Apply factorial design principles to deconfound multivariate experiments .
  • Safety Protocols : Adopt ATSDR guidelines for handling naphthalene derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Reactant of Route 2
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2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione

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